Cas no 76981-71-0 (ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Amino-6-Methyl-4,5,6,7-Tetrahydro-Benzo[b]Thiophene-3-Carboxylic Acid Ethyl Ester
- Benzo[b]thiophene-3-carboxylicacid, 2-amino-4,5,6,7-tetrahydro-6-methyl-, ethyl ester
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate(SALTDATA: FREE)
- SR-01000508083
- EU-0017255
- Oprea1_006724
- Oprea1_279499
- HMS2300M03
- CCG-237831
- ethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
- CHEMBL1491841
- Z56828970
- AC-28071
- SR-01000508083-1
- SB67084
- SMR000105235
- FT-0678499
- AS-73005
- MLS000109290
- AKOS000266407
- BB 0218653
- F0903-1725
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
- Ethyl 4,5,6,7-tetrahydro-2-amino-6-methylbenzo(b)thiophene-3-carboxylate
- BRN 4183342
- ethyl2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- AKOS016040112
- A853286
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;
- TD8054
- EN300-02822
- SCHEMBL2949670
- MFCD00638882
- WSOISFMHBFFWRQ-UHFFFAOYSA-N
- Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-methyl-, ethyl ester
- J-508003
- 76981-71-0
- ethyl (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- AG-690/34450001
- ALBB-001562
- STK073463
- DB-028959
- BBL007659
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
- MDL: MFCD00638882
- インチ: InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
- InChIKey: WSOISFMHBFFWRQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(N)SC2=C1CCC(C)C2
計算された属性
- せいみつぶんしりょう: 239.09800
- どういたいしつりょう: 239.098
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 80.6A^2
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 110 ºC (ethanol )
- ふってん: 408.4 °C at 760 mmHg
- フラッシュポイント: 200.8 °C
- 屈折率: 1.573
- ようかいど: ほとんど溶けない(0.038 g/l)(25ºC)、
- PSA: 80.56000
- LogP: 3.21300
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate セキュリティ情報
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-02822-0.1g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 95% | 0.1g |
$19.0 | 2023-05-01 | |
Life Chemicals | F0903-1725-5g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 95% | 5g |
$147.0 | 2023-09-07 | |
Life Chemicals | F0903-1725-10g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 95% | 10g |
$270.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030865-5g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 97% | 5g |
¥1418 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030865-250mg |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 97% | 250mg |
¥161 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 201553-5G |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid ethyl ester, 97% |
76981-71-0 | 97% | 5G |
¥ 1134 | 2022-04-26 | |
abcr | AB353738-1 g |
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate; 96% |
76981-71-0 | 1g |
€52.30 | 2022-06-10 | ||
Life Chemicals | F0903-1725-0.25g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 95% | 0.25g |
$32.0 | 2023-09-07 | |
Enamine | EN300-02822-10.0g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 95% | 10g |
$202.0 | 2023-05-01 | |
eNovation Chemicals LLC | D553983-5g |
Ethyl 2-aMino-6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
76981-71-0 | 97% | 5g |
$260 | 2024-05-24 |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-71-0)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-71-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a heterocyclic structure known for its broad range of biological activities and pharmacological potential. The presence of both amino and carboxylate functional groups in its molecular framework makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate molecule exhibits a unique combination of structural features that contribute to its reactivity and biological significance. The tetrahydro-benzothiophene core is a common motif in many bioactive natural products and synthetic drugs, known for its ability to interact with biological targets such as enzymes and receptors. The< strong>2-amino group provides a site for further functionalization, enabling the attachment of various pharmacophores, while the< strong>3-carboxylate moiety enhances solubility and stability in aqueous environments. These characteristics make it an attractive building block for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel derivatives of benzothiophene-based compounds due to their demonstrated efficacy in treating various diseases. For instance, studies have shown that modifications of the benzothiophene scaffold can lead to compounds with improved pharmacokinetic properties and reduced side effects. The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with its well-defined functional groups, serves as an excellent starting point for such structural modifications.
The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored in several cutting-edge research projects aimed at identifying new therapeutic targets. One notable area of investigation is its potential role in modulating enzyme activity relevant to metabolic disorders. Researchers have observed that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in glucose metabolism and lipid synthesis. These findings are particularly promising given the increasing prevalence of metabolic syndrome worldwide.
Another exciting application of< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is in the field of neurology. Preliminary studies suggest that certain analogs derived from this compound may have neuroprotective properties by interacting with specific neurotransmitter receptors or by influencing the activity of enzymes involved in neurodegenerative processes. These findings align with ongoing efforts to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a series of well-established organic reactions that highlight its synthetic utility. The process typically begins with the formation of the tetrahydro-benzothiophene core through cyclization reactions followed by functional group interconversion to introduce the amino and carboxylate groups. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side reactions.
In terms of analytical characterization,< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits distinct spectral properties that facilitate its identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals corresponding to the aromatic ring protons and the various functional groups present in the molecule. Mass spectrometry (MS) confirms the molecular weight and fragmentation patterns consistent with its proposed structure. High-performance liquid chromatography (HPLC) is often used for purification and analytical purposes due to its high resolution and sensitivity.
The pharmaceutical industry continues to invest heavily in exploring new applications for< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Collaborative efforts between academic researchers and industrial chemists are driving innovation in drug design by leveraging this compound's unique structural features. As our understanding of biological pathways grows more sophisticated so does our ability to design molecules that can interact with these pathways in a targeted manner.
The future prospects for< strong>Ethyl 2-amino-6-methyltetrahydropyrido[1',2':1''' ,2'''']-[9h]benzofuran-3-carboxylic acid ethylester are bright given its versatility as an intermediate and its potential therapeutic applications across multiple disease areas including oncology cardiovascular diseases neurological disorders among others. Continued research will undoubtedly uncover new ways this compound can be utilized either as a lead molecule or as part of larger synthetic strategies toward developing next-generation therapeutics.
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